molecular formula C8H8BrN3O B1520986 2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1000932-43-3

2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B1520986
CAS No.: 1000932-43-3
M. Wt: 242.07 g/mol
InChI Key: GPDBWVRDLHOYHR-UHFFFAOYSA-N
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Description

2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that has gained attention in the field of research and industry. This molecule features a triazole and pyridine ring fused together, providing unique properties that have been studied for various applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.

    Medicine: Explored for its antiproliferative activities against cancer cell lines such as A549, MCF-7, and HeLa.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure and use. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Future research in this area could involve synthesizing new derivatives of these compounds and studying their properties and potential applications .

Biochemical Analysis

Biochemical Properties

2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as rhodium and palladium complexes The nature of these interactions involves the formation of stable complexes, which can be analyzed using spectroscopic techniques .

Cellular Effects

The effects of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit catalytic activity in the Suzuki–Miyaura cross-coupling reaction, which is essential for the synthesis of various organic compounds . Additionally, its interaction with cellular components can lead to changes in cellular function, highlighting its potential as a biochemical tool.

Molecular Mechanism

The molecular mechanism of action of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its binding interactions with biomolecules. This compound acts as a ligand, forming complexes with metals such as rhodium and palladium . These complexes exhibit unique properties that can be exploited for various biochemical applications. The binding interactions are characterized by the formation of stable complexes, which can be analyzed using techniques such as X-ray diffractometry and infrared spectroscopy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under mild basic conditions, which is essential for its use in biochemical research

Dosage Effects in Animal Models

The effects of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, making it suitable for biochemical studies. At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interaction with rhodium and palladium complexes highlights its role in catalytic processes, which are essential for understanding its metabolic pathways

Transport and Distribution

The transport and distribution of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a critical factor that influences its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in determining its subcellular localization, which is essential for understanding its mechanism of action and optimizing its use in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method involves the one-pot synthesis of pyrido[2,3-d]pyrimidines and 1,2,4-triazolo[4,3-a]pyridines using a catalyst that aids in the tautomerization of malononitrile and activation of the aldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.

    Cyclization Reactions: Formation of fused ring systems through cyclization processes.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrazides, and acetic acid. Microwave irradiation is often employed to accelerate the reaction .

Major Products

The major products formed from these reactions include various derivatives of the triazolo[4,3-a]pyridine scaffold, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine: A related compound with similar structural features but different functional groups.

    1,2,4-Triazolo[4,3-a]pyrazine: Another compound in the same family, often studied for its kinase inhibitory activities.

Uniqueness

2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific bromoethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(2-bromoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDBWVRDLHOYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

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